4-tert-butylphenyl (3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether
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Overview
Description
4-tert-butylphenyl (3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylphenyl (3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether typically involves the reaction of 4-tert-butylphenol with a suitable alkylating agent to form the corresponding ether. This intermediate is then reacted with a triazole-thiadiazole precursor under specific conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-tert-butylphenyl (3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or triazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenoxy or triazole rings .
Scientific Research Applications
4-tert-butylphenyl (3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butylphenyl (3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes like PARP-1 and EGFR, which are involved in DNA repair and cell proliferation, respectively . This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 6-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-[(4-Tert-butylphenoxy)methyl]-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
What sets 4-tert-butylphenyl (3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For instance, the presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
CAS No. |
876886-15-6 |
---|---|
Molecular Formula |
C15H18N4OS |
Molecular Weight |
302.4g/mol |
IUPAC Name |
6-[(4-tert-butylphenoxy)methyl]-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4OS/c1-10-16-17-14-19(10)18-13(21-14)9-20-12-7-5-11(6-8-12)15(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
KEOAFYVOTWGQLC-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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